
4-Chloro-2-nitrophenyl hydrazine hydrochloride
概述
描述
4-Chloro-2-nitrophenyl hydrazine hydrochloride is an organic compound with the molecular formula C6H7ClN3O2·HCl. It is a derivative of hydrazine, characterized by the presence of a chloro and nitro group on the phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
作用机制
Target of Action
The primary target of 4-Chloro-2-nitrophenyl hydrazine hydrochloride is aldehydes and ketones . The compound reacts with these targets to form oximes or hydrazones . In addition, it has been observed to react with prostaglandin H synthase (PGHS) Fe (III) under aerobic conditions .
Mode of Action
The compound interacts with its targets through a nucleophilic reaction. The nitrogen in the compound acts as a nucleophile, reacting with the partially positive carbon in aldehydes and ketones . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates . When reacting with PGHS Fe (III), it leads to a partial destruction of the heme and forms a new complex absorbing at 436 nm .
Biochemical Pathways
The compound affects the biochemical pathways involving aldehydes and ketones. The formation of oximes or hydrazones alters the concentration of these compounds in the system . The reaction with PGHS Fe (III) could potentially affect prostaglandin synthesis, given the role of this enzyme in the process .
Result of Action
The result of the compound’s action is the formation of oximes or hydrazones when reacting with aldehydes and ketones . These products may precipitate out of solution, providing a potential diagnostic tool for the presence of these compounds . The reaction with PGHS Fe (III) results in a new complex absorbing at 436 nm .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-nitrophenyl hydrazine hydrochloride typically involves the reaction of 4-chloro-2-nitroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-Chloro-2-nitroaniline} + \text{Hydrazine hydrate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product.
化学反应分析
Types of Reactions
4-Chloro-2-nitrophenyl hydrazine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid is commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: The major product is 4-chloro-2-aminophenyl hydrazine hydrochloride.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
科学研究应用
4-Chloro-2-nitrophenyl hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is used in biochemical assays to detect the presence of aldehydes and ketones.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals.
Industry: It is used in the synthesis of dyes and pigments due to its ability to form stable colored compounds.
相似化合物的比较
Similar Compounds
4-Nitrophenylhydrazine: Similar in structure but lacks the chloro group.
2-Nitrophenylhydrazine: Similar but with the nitro group in a different position.
4-Chloro-2-aminophenyl hydrazine: The reduced form of 4-Chloro-2-nitrophenyl hydrazine hydrochloride.
Uniqueness
This compound is unique due to the presence of both chloro and nitro groups, which confer distinct reactivity patterns. This makes it a versatile reagent in organic synthesis and a valuable compound in scientific research.
属性
IUPAC Name |
(4-chloro-2-nitrophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2.ClH/c7-4-1-2-5(9-8)6(3-4)10(11)12;/h1-3,9H,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBBZAYPJSLJCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(Benzylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B3022020.png)
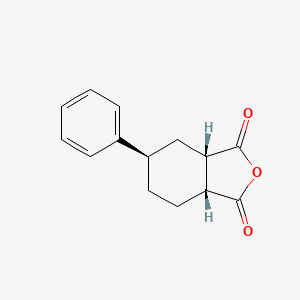
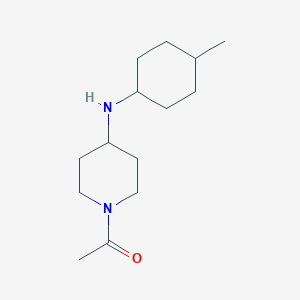
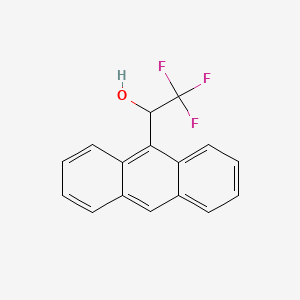
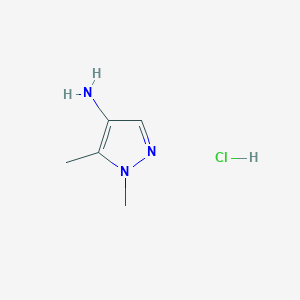
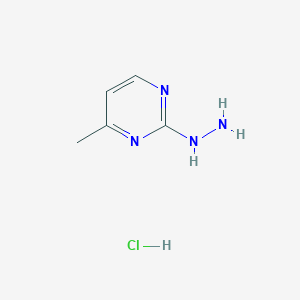
![[(5-Methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3022033.png)
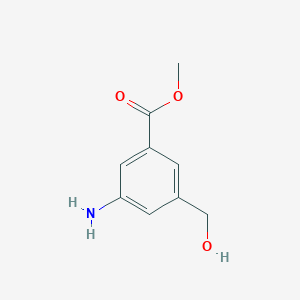
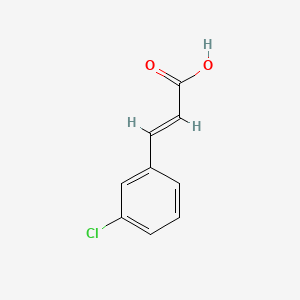
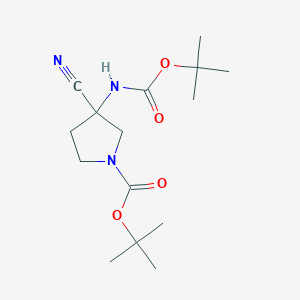
![[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3022039.png)
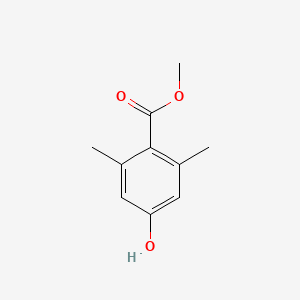
![((1S,3S,4S)-3-bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate](/img/structure/B3022041.png)

